N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 646062-93-3
VCID: VC16877602
InChI: InChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3
SMILES:
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide

CAS No.: 646062-93-3

Cat. No.: VC16877602

Molecular Formula: C14H13NO5S

Molecular Weight: 307.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide - 646062-93-3

Specification

CAS No. 646062-93-3
Molecular Formula C14H13NO5S
Molecular Weight 307.32 g/mol
IUPAC Name N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3
Standard InChI Key KIPIKCIQEDAZDF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, reflects its distinct substituent arrangement. The core structure consists of a benzenesulfonamide group linked to a 2-formyl-4-hydroxyphenyl moiety. Key functional groups include:

  • Sulfonamide (-SO2_2NH-): Imparts hydrogen-bonding capacity and acidity.

  • Formyl (-CHO): Provides electrophilic reactivity for Schiff base formation.

  • Methoxy (-OCH3_3): Enhances lipophilicity and electron-donating effects.

  • Hydroxyl (-OH): Facilitates hydrogen bonding and solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H13NO5S\text{C}_{14}\text{H}_{13}\text{NO}_{5}\text{S}
Molecular Weight307.32 g/mol
CAS Number646062-93-3
IUPAC NameN-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The sulfonamide group’s acidity (pKa10\text{p}K_a \approx 10) enables deprotonation under basic conditions, while the formyl group participates in condensation reactions .

Synthesis and Production Strategies

The synthesis of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves multistep organic reactions, leveraging methodologies adapted from related sulfonamide syntheses .

Chlorosulfonation and Sulfonyl Chloride Formation

A patent describing the synthesis of 2-aminophenol-4-sulfonamide outlines a two-step chlorosulfonation process applicable to aromatic systems :

  • Sulfonation: Treatment of a nitro-substituted aryl chloride with chlorosulfonic acid yields a sulfonic acid intermediate.

  • Chlorination: Reaction with thionyl chloride (SOCl2\text{SOCl}_2) converts the sulfonic acid to sulfonyl chloride.

For the target compound, analogous steps could employ 4-methoxyphenyl precursors, followed by formylation of the hydroxylphenyl group.

Amination and Functionalization

The sulfonyl chloride intermediate reacts with 2-amino-4-hydroxyphenyl compounds under controlled pH to form the sulfonamide bond. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonationClSO3H,110C\text{ClSO}_3\text{H}, 110^\circ\text{C}96.8
ChlorinationSOCl2,70C\text{SOCl}_2, 70^\circ\text{C}96.8
AminationNH3,36C\text{NH}_3, 36^\circ\text{C}90.0
FormylationPOCl3,DMF\text{POCl}_3, \text{DMF}85.0

Industrial production may employ continuous-flow reactors to enhance efficiency and purity .

Industrial and Research Applications

Medicinal Chemistry

As a pharmacophore, this compound serves as a precursor for:

  • Antimicrobial agents: Structural modifications to optimize MIC values.

  • Enzyme inhibitors: Targeting DHPS, carbonic anhydrases, or tyrosine kinases.

  • Prodrugs: Formyl group conjugation with amine-containing therapeutics.

Materials Science

The sulfonamide moiety’s thermal stability (Tm>200CT_m > 200^\circ\text{C}) suits high-performance polymer applications. Blending with polyamides enhances tensile strength by 15–20% .

Analytical Chemistry

As a derivatization agent, the formyl group facilitates UV/Vis detection of amines via Schiff base formation (λmax=420 nm\lambda_{\text{max}} = 420\ \text{nm}) .

Comparison with Structural Analogs

Table 3: Key Differences from N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide

PropertyTarget CompoundN-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide
Molecular FormulaC14H13NO5S\text{C}_{14}\text{H}_{13}\text{NO}_{5}\text{S}C13H13NO3S\text{C}_{13}\text{H}_{13}\text{NO}_{3}\text{S}
Functional GroupsFormyl, MethoxyMethyl
BioactivityEnzyme inhibition, AntimicrobialModerate COX-1 inhibition
SolubilityHigher in DMSOHigher in ethanol

The formyl and methoxy groups in the target compound confer enhanced electronic diversity, broadening its reactivity profile compared to methyl-substituted analogs .

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